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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the off-target kinase screening and selectivity

profile of BI-860585, a potent and selective ATP-competitive inhibitor of mTORC1 and

mTORC2. Due to the limited availability of publicly accessible, comprehensive off-target

screening data for BI-860585, this guide offers a contextual comparison based on the known

selectivity of mTOR inhibitors and general principles of kinase inhibitor profiling.

Introduction to BI-860585 and Kinase Selectivity
BI-860585 is a serine/threonine kinase inhibitor that targets the mechanistic target of

rapamycin (mTOR), a key regulator of cell growth, proliferation, and survival. As with any

kinase inhibitor, understanding its selectivity is paramount for predicting its therapeutic window

and potential off-target toxicities. A highly selective inhibitor, as BI-860585 is reported to be,

should potently inhibit its intended target (mTOR) with minimal activity against other kinases in

the human kinome.

The PI3K/AKT/mTOR pathway is a critical signaling cascade in cellular regulation.[1][2][3][4][5]

Given that BI-860585 is an ATP-competitive inhibitor, its selectivity is often assessed against

closely related kinases, particularly those within the PI3K (phosphatidylinositol 3-kinase) family,

to which mTOR belongs.
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Off-Target Kinase Selectivity Data (Contextual
Comparison)
While a specific, publicly available kinome scan dataset for BI-860585 is not available, a

comparative selectivity profile can be inferred based on typical screening panels for mTOR

inhibitors. The following table presents a list of key kinases, particularly from the PI3K family,

that would be critical to assess for a compound like BI-860585. For a highly selective mTOR

inhibitor, one would expect to see high potency against mTOR and significantly lower potency

(higher IC50 or Kd values) against other kinases.

Table 1: Representative Kinase Selectivity Panel for an mTOR Inhibitor
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Kinase Target Family

Expected Activity
of a Highly
Selective mTOR
Inhibitor

Rationale for
Inclusion in
Screening Panel

mTOR PIKK
High Potency (Primary

Target)

The intended

therapeutic target.

PI3Kα (PIK3CA) PI3K Class IA Low Potency

Closely related lipid

kinase; inhibition can

lead to distinct off-

target effects.

PI3Kβ (PIK3CB) PI3K Class IA Low Potency

Another isoform of

PI3K Class I,

important for

selectivity profiling.

PI3Kδ (PIK3CD) PI3K Class IA Low Potency

Predominantly

expressed in

hematopoietic cells;

off-target inhibition

can cause specific

toxicities.

PI3Kγ (PIK3CG) PI3K Class IB Low Potency

Involved in

inflammatory

responses.

DNA-PK PIKK Low Potency

A PI3K-related kinase

involved in DNA

damage repair.

ATM PIKK Low Potency

A key regulator of the

DNA damage

response.

ATR PIKK Low Potency

Another critical kinase

in the DNA damage

response pathway.
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AKT1 AGC Low Potency

A key downstream

effector of PI3K

signaling.

S6K1 (RPS6KB1) AGC Low Potency
A downstream effector

of mTORC1.

Note: The "Expected Activity" is a qualitative representation for a hypothetical highly selective

mTOR inhibitor. Actual quantitative data for BI-860585 is not publicly available.

Experimental Protocols for Kinase Selectivity
Profiling
The assessment of a kinase inhibitor's selectivity is typically performed using a variety of in

vitro assays. These can be broadly categorized into biochemical assays and cell-based assays.

[6]

Biochemical Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a

purified kinase.

Example Assay: ADP-Glo™ Kinase Assay This is a luminescent-based assay that measures

the amount of ADP produced during a kinase reaction.[7]

Reaction Setup: Recombinant kinase, substrate, ATP, and various concentrations of the

test compound (e.g., BI-860585) are incubated in a multi-well plate.

Kinase Reaction: The plate is incubated to allow the kinase to phosphorylate its substrate.

ADP-Glo™ Reagent Addition: An "ADP-Glo™ Reagent" is added to terminate the kinase

reaction and deplete the remaining ATP.

Kinase Detection Reagent: A "Kinase Detection Reagent" is then added, which converts

the generated ADP into ATP and, in the presence of luciferase and luciferin, produces

light.
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Signal Detection: The luminescence is measured using a plate reader. The signal is

proportional to the amount of ADP produced and thus reflects the kinase activity.

Data Analysis: The percentage of inhibition is calculated relative to a vehicle control, and

IC50 values are determined by fitting the data to a dose-response curve.

Competition Binding Assays
These assays measure the ability of a test compound to displace a known ligand from the

kinase's active site.

Example Assay: KINOMEscan™ This is a high-throughput affinity-based assay that

quantifies the binding of a test compound to a large panel of kinases.[7][8][9]

Assay Principle: The assay uses DNA-tagged recombinant kinases and an immobilized,

broad-spectrum kinase inhibitor ("bait").

Competition: The kinase panel is incubated with the immobilized bait ligand in the

presence of the test compound at a fixed concentration (e.g., 1 µM).

Equilibration and Wash: The mixture is allowed to reach equilibrium, and unbound kinases

are washed away.

Quantification: The amount of kinase bound to the immobilized ligand is quantified by

measuring the amount of the DNA tag using quantitative PCR (qPCR).

Data Interpretation: A reduced amount of bound kinase in the presence of the test

compound indicates that the compound is competing for the active site. Results are often

expressed as a percentage of control or a dissociation constant (Kd) can be determined

from a dose-response curve.

Visualizing Kinase Selectivity Assessment
PI3K/AKT/mTOR Signaling Pathway
Understanding the signaling context is crucial for interpreting on-target and off-target effects.
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Caption: The PI3K/AKT/mTOR signaling pathway, the target of BI-860585.
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Experimental Workflow for Kinase Inhibitor Selectivity
Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a kinase

inhibitor.
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Caption: A generalized workflow for kinase inhibitor selectivity profiling.
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Conclusion
While specific quantitative off-target data for BI-860585 remains proprietary, its description as a

"potent and selective" mTORC1/2 inhibitor suggests it has undergone rigorous selectivity

profiling. The experimental protocols and workflows described in this guide provide a

framework for how such a selectivity profile is established. For researchers working with BI-
860585 or other kinase inhibitors, understanding these principles is essential for interpreting

preclinical data and anticipating clinical outcomes. Further publication of preclinical data would

be beneficial for a more detailed comparative analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1192380?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

